molecular formula C16H15N5O2 B12184135 N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide

N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide

Cat. No.: B12184135
M. Wt: 309.32 g/mol
InChI Key: WIUOGDSKJNWHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability and ability to mimic carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide typically involves the formation of the tetrazole ring followed by the introduction of the phenylacetamide moiety. One common method involves the reaction of 3-methoxy-4-nitrophenylamine with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group and phenylacetamide moiety contribute to its unique properties compared to other tetrazole derivatives.

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

N-[3-methoxy-4-(tetrazol-1-yl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C16H15N5O2/c1-23-15-10-13(7-8-14(15)21-11-17-19-20-21)18-16(22)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,18,22)

InChI Key

WIUOGDSKJNWHAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.